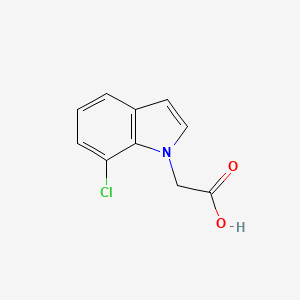

7-Chloro-indole-1-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Chloro-indole-1-acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The addition of a chloro group at the 7th position of the indole ring enhances its chemical properties, making it a compound of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-indole-1-acetic acid typically involves the chlorination of indole-1-acetic acid. One common method includes the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems ensures precise control over reaction parameters, leading to efficient production of the compound .

化学反応の分析

Electrophilic Substitution Reactions

The chlorine substituent at C7 directs electrophilic reactions to specific positions on the indole ring. While unsubstituted indoles typically undergo electrophilic substitution at C3, the electron-withdrawing effect of chlorine alters regioselectivity:

-

Nitration : Reactions with nitric acid under controlled conditions preferentially target C5 due to the deactivating meta-directing effect of chlorine .

-

Sulfonation : Similar regioselectivity is observed, with sulfonation occurring at C5 in concentrated sulfuric acid .

-

Halogenation : Further halogenation (e.g., bromination) occurs at C3 or C5, depending on reaction conditions .

C7-Selective Boronation

A breakthrough methodology enables direct functionalization at the C7 position through iridium-catalyzed diboronation followed by protodeboronation :

Reaction Protocol

-

Diboronation :

-

Protodeboronation :

Yield Data (Selected Examples)

| Starting Material | Product | Yield (%) | Conditions |

|---|---|---|---|

| Tryptamine | 7-Borotryptamine | 60 | TFA, 0°C → 23°C, 4 h |

| 3-Methylindole | 3-Methyl-7-boroindole | 65 | TFA, 0°C → 23°C, 3 h |

| Tryptophol | 7-Borotryptophol | 58 | TFA, 0°C → 23°C, 4 h |

This method provides a scalable route to synthesize C7-modified indole derivatives for drug discovery .

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Biological Interactions

-

Amino Acid Conjugation :

Arabidopsis GH3.3 enzyme conjugates 7-chloroindole-1-acetic acid with amino acids (e.g., aspartate) to form inactive metabolites, modulating its auxin-like activity . -

Receptor Binding :

Interacts with interleukin-2 (IL-2) receptors, disrupting cytokine signaling pathways in immune cells .

Key Structural Insights

This compound’s reactivity is foundational for developing immunomodulators and agrochemicals, with ongoing research focused on enhancing selectivity and synthetic efficiency .

科学的研究の応用

Key Chemical Reactions

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Corresponding carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohol derivatives |

| Substitution | Amines or thiols | Various substituted indoles |

Chemistry

7-Cl-IAA serves as a building block in the synthesis of more complex indole derivatives. Its unique structure allows for various chemical modifications that can lead to new compounds with enhanced properties.

Biology

Research indicates that 7-Cl-IAA can modulate biological pathways, making it a valuable probe in biochemical assays. Its interaction with specific molecular targets, such as inhibiting NF-κB activation, suggests its role in anti-inflammatory processes.

Medicine

Preliminary studies have shown that 7-Cl-IAA possesses potential therapeutic effects, particularly in the realms of:

- Anti-inflammatory Activity : It effectively suppresses inflammatory pathways, indicating possible applications in treating inflammatory diseases.

- Anticancer Potential : There is emerging evidence that 7-Cl-IAA may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties .

Agriculture

As an indole derivative, 7-Cl-IAA has been studied for its role as a plant growth regulator. It influences growth responses and enhances resistance to biotic and abiotic stresses in plants .

The biological activities of 7-Chloro-indole-1-acetic acid can be categorized into several key areas:

- Antimicrobial Activity : Demonstrated effectiveness against Vibrio parahaemolyticus, inhibiting biofilm formation with a minimum inhibitory concentration (MIC) of 200 μg/mL.

- Anti-inflammatory Effects : Inhibition of NF-κB activation suggests therapeutic potential for inflammatory conditions .

- Anticancer Activity : Cytotoxic effects observed in vitro on various cancer cell lines indicate its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Antimicrobial Study

A study assessed the antibacterial effects of halogenated indoles, including 7-Cl-IAA, against Vibrio parahaemolyticus. Results indicated significant inhibition of biofilm formation, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Research

Investigations revealed that 7-Cl-IAA could effectively suppress NF-κB activation in vitro, suggesting its role as a therapeutic agent in inflammatory conditions .

Anticancer Activity

In vitro studies indicated that compounds structurally related to 7-Cl-IAA exhibited cytotoxic effects on cancer cell lines, warranting further research into its potential as an anticancer drug .

作用機序

The mechanism of action of 7-Chloro-indole-1-acetic acid involves its interaction with specific molecular targets. The chloro group enhances its binding affinity to certain receptors, leading to modulation of biological pathways. For instance, it may inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thereby exerting anti-inflammatory effects .

類似化合物との比較

Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacks the chloro group.

5-Chloro-indole-3-acetic acid: Another chlorinated indole derivative with the chloro group at the 5th position.

Uniqueness: 7-Chloro-indole-1-acetic acid is unique due to the specific positioning of the chloro group, which significantly influences its chemical reactivity and biological activity. This positional isomerism allows for distinct interactions with molecular targets compared to other indole derivatives .

生物活性

7-Chloro-indole-1-acetic acid (7-Cl-IAA) is a synthetic compound derived from indole-3-acetic acid, which is a natural plant hormone. This compound has garnered attention due to its diverse biological activities, including its potential therapeutic applications in medicine and agriculture.

This compound features a chloro substituent at the 7-position of the indole ring, which significantly influences its biological activity. The presence of the chloro group enhances binding affinity to specific receptors, allowing for modulation of various biological pathways. Notably, it has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to anti-inflammatory effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that 7-Cl-IAA exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Vibrio parahaemolyticus, inhibiting biofilm formation with a minimum inhibitory concentration (MIC) of 200 μg/mL . This suggests potential applications in food safety and infection control.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for therapeutic use in treating inflammatory diseases. Its interaction with NF-κB is crucial for reducing inflammation.

- Anticancer Potential : Preliminary studies suggest that 7-Cl-IAA may possess anticancer properties. Its structural similarity to other indole derivatives known for their anticancer activity positions it as a promising candidate for further investigation in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

The distinct positioning of the chloro group in 7-Cl-IAA contributes to its specific interactions and biological activities compared to other indole derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study assessed the antibacterial effects of various halogenated indoles, including 7-Cl-IAA, against Vibrio parahaemolyticus. The results demonstrated significant inhibition of biofilm formation, highlighting its potential as an antimicrobial agent .

- Anti-inflammatory Research : Investigations into the anti-inflammatory effects revealed that 7-Cl-IAA could effectively suppress NF-κB activation in vitro, suggesting its role as a therapeutic agent in inflammatory conditions.

- Anticancer Activity : In vitro studies indicated that compounds structurally related to 7-Cl-IAA exhibited cytotoxic effects on cancer cell lines, warranting further research into its potential as an anticancer drug .

特性

IUPAC Name |

2-(7-chloroindol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-3-1-2-7-4-5-12(10(7)8)6-9(13)14/h1-5H,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPLEHHIQHALRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N(C=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。